四(乙基甲基氨基)铪

描述

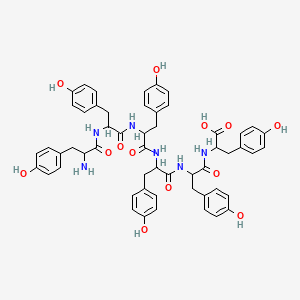

ethyl(methyl)azanide;hafnium(4+): is an organometallic compound with the chemical formula [(CH3)(C2H5)N]4Hf . It is a colorless liquid that is sensitive to water and air, freezing at -50°C and boiling around 78°C at 0.1 Torr . This compound is primarily used as a precursor in the atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films, which are essential in semiconductor fabrication due to their high dielectric constant .

科学研究应用

Chemistry: ethyl(methyl)azanide;hafnium(4+) is widely used as a precursor in the ALD of hafnium oxide thin films, which are crucial in the semiconductor industry due to their high dielectric constant .

Biology and Medicine: While its primary applications are in materials science, the compound’s ability to form thin films with precise control over thickness and composition makes it a valuable tool in the development of advanced biomedical devices and sensors .

Industry: In addition to its use in semiconductor fabrication, ethyl(methyl)azanide;hafnium(4+) is also employed in the production of ferroelectric hafnium zirconium oxide and hafnium nitride thin films, which have applications in various electronic devices .

作用机制

Target of Action

The primary target of Tetrakis(ethylmethylamino)hafnium is the H-/OH-terminated Si (100) surfaces . The compound is used in the atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films on these surfaces .

Mode of Action

Tetrakis(ethylmethylamino)hafnium interacts with its targets by chemisorbing onto the H-terminated Si (100) surface through the formation of two N-Si interfacial bonds . This interaction results in the formation of a monolayer on the H-Si surface at a rate lower than that for the OH-Si surface .

Biochemical Pathways

The primary biochemical pathway affected by Tetrakis(ethylmethylamino)hafnium is the atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films . The compound’s interaction with its targets leads to the formation of these thin films, which are used as dielectric films in semiconductor fabrication due to their high dielectric constants .

Pharmacokinetics

It freezes at -50 °C and boils around 78 °C at 0.1 Torr , indicating that its bioavailability may be influenced by these physical properties.

Result of Action

The molecular and cellular effects of Tetrakis(ethylmethylamino)hafnium’s action include the formation of hafnium oxide (HfO2) thin films on H-/OH-terminated Si (100) surfaces . These thin films are used in semiconductor fabrication due to their high dielectric constants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetrakis(ethylmethylamino)hafnium. The compound is sensitive to water and air , and its reactivity with these elements can affect its performance in the atomic layer deposition (ALD) process . Furthermore, the compound’s freezing and boiling points suggest that temperature is another environmental factor that can influence its action .

生化分析

Biochemical Properties

Tetrakis(ethylmethylamino)hafnium plays a crucial role in biochemical reactions, particularly in the synthesis of thin films. It interacts with various biomolecules during the deposition process. For instance, it reacts with water and ozone to form hafnium oxide. The nature of these interactions is primarily based on the reactivity of Tetrakis(ethylmethylamino)hafnium with these molecules, leading to the formation of a stable hafnium oxide layer .

Cellular Effects

The effects of Tetrakis(ethylmethylamino)hafnium on various types of cells and cellular processes are significant in the context of its application in ALD. It influences cell function by altering the surface properties of the substrates it is deposited on. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the deposition of hafnium oxide thin films can modify the surface energy and chemical composition of the substrate, thereby affecting cellular interactions .

Molecular Mechanism

At the molecular level, Tetrakis(ethylmethylamino)hafnium exerts its effects through binding interactions with biomolecules. During the ALD process, it undergoes ligand exchange reactions, where the ethylmethylamino ligands are replaced by oxygen atoms from water or ozone, leading to the formation of hafnium oxide. This process involves enzyme-like catalytic activity, where the compound acts as a precursor, facilitating the deposition of a uniform and stable hafnium oxide layer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrakis(ethylmethylamino)hafnium change over time due to its stability and degradation properties. The compound is thermally stable and has sufficient volatility, making it suitable for vapor deposition. It is sensitive to water and air, which can lead to its degradation over time. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to the compound can result in changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of Tetrakis(ethylmethylamino)hafnium vary with different dosages in animal models. At lower doses, the compound is effective in facilitating the deposition of hafnium oxide without causing significant adverse effects. At higher doses, toxic effects have been observed, including respiratory irritation and skin corrosion. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

Tetrakis(ethylmethylamino)hafnium is involved in metabolic pathways related to the synthesis of hafnium oxide. It interacts with enzymes and cofactors that facilitate the ligand exchange reactions necessary for the formation of hafnium oxide. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of the deposition process .

Transport and Distribution

Within cells and tissues, Tetrakis(ethylmethylamino)hafnium is transported and distributed through interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can impact its effectiveness in the deposition process. The compound’s volatility and reactivity also play a role in its distribution within the cellular environment .

Subcellular Localization

The subcellular localization of Tetrakis(ethylmethylamino)hafnium is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound is available at the sites where it is needed for the deposition of hafnium oxide, thereby enhancing the efficiency of the process .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl(methyl)azanide;hafnium(4+) involves the reaction of hafnium tetrachloride with methylethylamine in the presence of an alkane solvent under an inert atmosphere. The reaction is carried out at low temperatures (-10 to -80°C) to ensure the stability of the intermediate products. The final product is obtained by vacuum distillation .

Industrial Production Methods: In industrial settings, the production of ethyl(methyl)azanide;hafnium(4+) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically packaged in stainless steel containers to prevent contamination and degradation .

化学反应分析

Types of Reactions: ethyl(methyl)azanide;hafnium(4+) undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen sources like water or ozone to form hafnium oxide (HfO2) thin films.

Substitution: Can react with ammonia to form hafnium nitride (Hf3N4) thin films.

Common Reagents and Conditions:

Oxidation: Water or ozone as oxygen sources, typically under ALD conditions.

Substitution: Ammonia as a nitrogen source, also under ALD conditions.

Major Products:

Hafnium oxide (HfO2): Formed during oxidation reactions.

Hafnium nitride (Hf3N4): Formed during substitution reactions with ammonia.

相似化合物的比较

Tetrakis(dimethylamido)hafnium(IV): Another hafnium-based precursor used in ALD processes.

Tetrakis(ethylmethylamido)zirconium(IV): A zirconium-based analog used for similar applications.

Uniqueness: ethyl(methyl)azanide;hafnium(4+) is unique due to its specific reactivity and volatility, making it particularly suitable for ALD processes. Its ability to form high-quality hafnium oxide and hafnium nitride thin films with precise control over thickness and composition sets it apart from other similar compounds .

属性

CAS 编号 |

352535-01-4 |

|---|---|

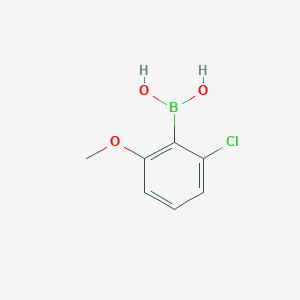

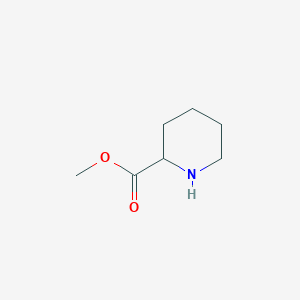

分子式 |

C12H32HfN4 |

分子量 |

410.90 g/mol |

IUPAC 名称 |

ethyl(methyl)azanide;hafnium(4+) |

InChI |

InChI=1S/4C3H8N.Hf/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |

InChI 键 |

NPEOKFBCHNGLJD-UHFFFAOYSA-N |

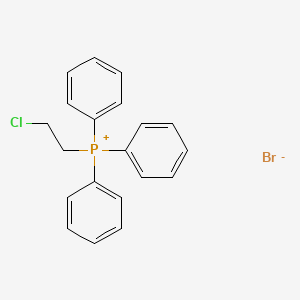

SMILES |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4] |

规范 SMILES |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4] |

Key on ui other cas no. |

352535-01-4 |

Pictograms |

Flammable; Corrosive; Acute Toxic; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of the oxidant in ALD processes involving Tetrakis(ethylmethylamino)hafnium?

A1: The choice of oxidant significantly influences film quality and impurity levels. Studies comparing water (H2O) and ozone (O3) as oxidants demonstrate that hydrolysis with H2O is more effective in removing ligands from Tetrakis(ethylmethylamino)hafnium and trimethylaluminum, resulting in lower carbon impurities and superior field-effect transistor performance compared to O3-based processes []. Additionally, the use of oxygen plasma with Tetrakis(ethylmethylamino)hafnium leads to lower carbon contamination in hafnium oxide films compared to conventional ALD [].

Q2: How does Tetrakis(ethylmethylamino)hafnium contribute to the growth of hafnium oxide thin films?

A2: In ALD, Tetrakis(ethylmethylamino)hafnium serves as the hafnium source, reacting with an oxidant like water or ozone in a cyclical process. During the Tetrakis(ethylmethylamino)hafnium pulse, the precursor molecules adsorb onto the substrate surface. The subsequent oxidant pulse then reacts with the adsorbed precursor, forming hafnium oxide and volatile byproducts. This self-limiting reaction ensures precise control over film thickness at the atomic layer level [, , ].

Q3: Can you elaborate on the byproducts formed during the ALD process using Tetrakis(ethylmethylamino)hafnium and ozone?

A3: In situ studies using mass spectrometry have shed light on the byproducts generated during this ALD process. Besides the expected carbon dioxide (CO2) and methane (CH4), water (H2O) is also detected as a byproduct []. Additionally, the ozone pulse leaves behind chemisorbed active oxygen and hydroxyl (-OH) groups on the surface. These groups then react with the Tetrakis(ethylmethylamino)hafnium during the subsequent precursor pulse, leading to the release of water, carbon dioxide, and ethylmethylamine (HNEtMe) [].

Q4: What is the impact of incorporating lanthanum into hafnium oxide films using Tetrakis(ethylmethylamino)hafnium?

A4: Introducing lanthanum into hafnium oxide films using a combination of Tetrakis(ethylmethylamino)hafnium and tris(ethylcyclopentadienyl)lanthanum(III) precursors and oxygen plasma as the reactant gas has demonstrated promising results []. The resulting lanthanum hafnium oxide (LHO) films exhibit a crystalline structure at deposition temperatures as low as 400°C []. Furthermore, rapid thermal annealing of these LHO films leads to significant enhancements in electrical properties, including a shift in the flat-band voltage towards ideal values and a reduction in leakage current density [].

Q5: What is the molecular formula and weight of Tetrakis(ethylmethylamino)hafnium?

A5: The molecular formula for Tetrakis(ethylmethylamino)hafnium is Hf(NEtMe)4, where Et represents an ethyl group (C2H5) and Me represents a methyl group (CH3). Its molecular weight is 427.05 g/mol.

Q6: How does the performance of Tetrakis(ethylmethylamino)hafnium compare to other hafnium precursors in terms of film purity and deposition rate?

A6: Compared to hafnium t-butoxide, Tetrakis(ethylmethylamino)hafnium demonstrates superior performance in ALD processes, yielding hafnium oxide films with higher purity, faster deposition rates, and enhanced electrical properties []. This makes it a preferred choice for high-κ dielectric applications.

Q7: What challenges arise from the thermal stability of Tetrakis(ethylmethylamino)hafnium in ALD processes?

A7: While Tetrakis(ethylmethylamino)hafnium is a widely used precursor for hafnium oxide ALD, its moderate thermal stability can pose challenges []. Elevated temperatures during precursor delivery and deposition can lead to precursor decomposition, potentially causing issues like vaporizer clogging and limiting the process temperature window []. This has motivated research into alternative hafnium precursors with higher thermal stability.

Q8: What are some alternative hafnium precursors considered for ALD to address the thermal stability limitations of Tetrakis(ethylmethylamino)hafnium?

A8: Researchers are exploring various alternatives to overcome these limitations, including:

- Hafnocenes: Compounds like dimethyl bis(ethylcyclopentadienyl)hafnium [Hf(EtCp)2Me2] and dimethyl bis(methylcyclopentadienyl)hafnium [Hf(MeCp)2Me2] offer improved thermal stability and promising ALD performance at higher temperatures (350-400°C) [].

- Other Hafnium Precursors: Alongside hafnocenes, other potential candidates include hafnium halides, alkoxides, β-diketonates, and tetranitrates. Each of these families possesses unique properties that could be advantageous for specific ALD applications [].

Q9: How does the deposition temperature affect the properties of hafnium oxide films grown using Tetrakis(ethylmethylamino)hafnium?

A9: The deposition temperature significantly influences the structural and electrical properties of the resulting hafnium oxide films [, , ]. Lower temperatures (< 250°C) typically yield amorphous films, while higher temperatures (> 250°C) promote crystallization into different phases, impacting the film's dielectric constant, leakage current, and interface quality [, ]. Optimizing the deposition temperature is crucial for achieving the desired film characteristics for specific applications.

Q10: What are the key research areas focusing on the use of Tetrakis(ethylmethylamino)hafnium in ALD?

A10: Current research highlights several key areas:

Q11: What are the implications of using different surface treatments on silicon substrates before the deposition of hafnium oxide using Tetrakis(ethylmethylamino)hafnium?

A11: Surface treatments play a crucial role in the initial growth stages of hafnium oxide films deposited using Tetrakis(ethylmethylamino)hafnium [, ]. For instance, on H-terminated silicon surfaces, a specific number of ALD cycles are required to achieve a stable interface composition and prevent significant SiO2 formation, as evidenced by in-situ infrared spectroscopy [, ]. This highlights the importance of carefully considering surface preparation methods to achieve the desired film properties and interface characteristics.

Q12: What analytical techniques are commonly employed to study Tetrakis(ethylmethylamino)hafnium and the resulting hafnium oxide films?

A12: Researchers utilize a range of analytical techniques, including:

- In situ monitoring: Techniques like mass spectrometry and infrared spectroscopy provide real-time insights into the chemical reactions and species present during the ALD process [, , , ].

- Structural characterization: Methods like X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray reflectivity are used to analyze the crystallinity, morphology, and thickness of the deposited films [, , ].

- Compositional analysis: Techniques like X-ray photoelectron spectroscopy (XPS), Rutherford backscattering spectrometry (RBS), and time-of-flight secondary ion mass spectrometry (TOF-SIMS) help determine the elemental composition and impurity levels in the films [, , ].

- Electrical characterization: Measuring parameters like dielectric constant, leakage current, breakdown voltage, and interface trap density using techniques like capacitance-voltage (C-V) and current-voltage (I-V) measurements provides insights into the electrical properties of the films and their suitability for device applications [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。